molecular formula C12H15N3O2 B2805756 N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 474302-53-9

N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2805756
M. Wt: 233.271
InChI Key: YSIOWRXKAZJJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, also known as TEQA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TEQA is a heterocyclic compound that contains a quinoxaline ring with an ethyl group and an acetamide group attached to it.

Scientific Research Applications

Tautomerism and Structural Insights

N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide and its derivatives exhibit interesting tautomeric behaviors that have implications in various fields of chemical research. Chapman (1966) elucidated the tautomerism of 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline derivatives, revealing that what was previously thought to be ethyl 1,2-dihydro-2-oxoquinoxalin-3-ylacetate actually possesses an isomeric structure in the solid state and exists as a tautomeric mixture in solution (Chapman, 1966).

Antimicrobial and Anticancer Properties

Recent studies have focused on synthesizing derivatives of N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide to explore their biological activities. Ahmed et al. (2018) synthesized new lipophilic acetamide derivatives, including N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides, which showed promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. Some of these compounds exhibited significant anticancer effects against various cancer lines, suggesting potential utility in developing new therapeutic agents (Ahmed et al., 2018).

Structural Analysis and Molecular Docking

Further contributing to the scientific understanding of quinoxaline derivatives, the crystal structure analysis and molecular docking studies have been employed to gain insights into their interaction mechanisms. For instance, Filali Baba et al. (2019) conducted a comprehensive study on the crystal structure, Hirshfeld surface analysis, and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate, a compound related to N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide. These studies reveal the compound's intricate molecular interactions and stability, providing a foundation for further pharmaceutical development (Filali Baba et al., 2019).

Antiviral and Antioxidant Activities

Quinoxaline derivatives also display promising antiviral and antioxidant properties. Elzahabi et al. (2017) synthesized novel quinoxaline compounds that exhibited potent activity against HCMV, showcasing lower IC50 values compared to standard treatments. This indicates a potential avenue for antiviral drug development using quinoxaline derivatives as a base (Elzahabi, 2017). Additionally, Kadhum et al. (2011) investigated the antioxidant activity of new coumarin derivatives, demonstrating the diverse chemical reactivity and potential health benefits of quinoxaline-related compounds (Kadhum et al., 2011).

properties

IUPAC Name

N-ethyl-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-13-11(16)7-10-12(17)15-9-6-4-3-5-8(9)14-10/h3-6,10,14H,2,7H2,1H3,(H,13,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIOWRXKAZJJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1C(=O)NC2=CC=CC=C2N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

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